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Compound of Interest

Compound Name: 1,3-Dibromo-5-tert-butylbenzene

Cat. No.: B189841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1,3-Dibromo-5-tert-butylbenzene (CAS No. 129316-09-2). The information

presented herein is essential for the characterization and utilization of this compound in

synthetic chemistry and drug discovery. This document details Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for their acquisition.
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Property Value

Chemical Name 1,3-Dibromo-5-tert-butylbenzene

CAS Number 129316-09-2

Molecular Formula C₁₀H₁₂Br₂

Molecular Weight 292.01 g/mol

Structure

Spectroscopic Data
The following sections present the available spectroscopic data for 1,3-Dibromo-5-tert-
butylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data for 1,3-Dibromo-5-tert-butylbenzene are summarized below.

Table 1: ¹H NMR Data for 1,3-Dibromo-5-tert-butylbenzene
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.49 t 1.6 1H Ar-H (H4)

7.44 d 1.6 2H Ar-H (H2, H6)

1.30 s - 9H -C(CH₃)₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Data for 1,3-Dibromo-5-tert-butylbenzene

Chemical Shift (δ) ppm Assignment

155.29 Ar-C (C5)

131.11 Ar-C (C2, C6)

127.57 Ar-C (C4)

122.72 Ar-C (C1, C3)

35.08 -C(CH₃)₃

31.01 -C(CH₃)₃

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy
While specific IR data for 1,3-Dibromo-5-tert-butylbenzene is not readily available in the

searched literature, the expected characteristic absorption bands can be inferred from the

spectra of related compounds such as 1,3-dibromobenzene and tert-butylbenzene.

Table 3: Predicted IR Absorption Bands for 1,3-Dibromo-5-tert-butylbenzene
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2960-2870 Strong
Aliphatic C-H stretch (tert-

butyl)

~1600-1550 Medium Aromatic C=C stretch

~1470-1450 Medium C-H bend (tert-butyl)

~1365 Strong
C-H bend (tert-butyl,

characteristic)

~880-840 Strong
Ar-H out-of-plane bend (1,3,5-

trisubstitution)

~700-500 Strong C-Br stretch

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement,

confirming the elemental composition of the molecule. For 1,3-Dibromo-5-tert-butylbenzene,

a measured value has been reported. The fragmentation pattern in a standard electron

ionization (EI) mass spectrum can be predicted based on the fragmentation of similar

molecules.

Table 4: Mass Spectrometry Data for 1,3-Dibromo-5-tert-butylbenzene

m/z Relative Intensity (%) Assignment

292/294/296 Moderate
[M]⁺ (Molecular ion with

isotopic pattern for 2 Br)

277/279/281 High [M - CH₃]⁺

213/215 Moderate [M - Br]⁺

197 Low [M - 2Br]⁺

57 Very High [C(CH₃)₃]⁺ (tert-butyl cation)
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Note: The relative intensities are predicted based on typical fragmentation patterns of aromatic

compounds containing bromine and a tert-butyl group. The isotopic pattern for two bromine

atoms (approximately 1:2:1 ratio for M, M+2, M+4) is a key diagnostic feature.

A high-resolution mass spectrometry (HRMS) analysis provided a measured value of 335.9061

for the [M + HCOOH - H]⁻ adduct.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 1,3-Dibromo-5-tert-butylbenzene is

dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For

¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled

spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

FT-IR Spectroscopy
Sample Preparation: A small amount of the solid 1,3-Dibromo-5-tert-butylbenzene is

placed on a diamond attenuated total reflectance (ATR) crystal. Alternatively, a thin film can

be prepared by dissolving a small amount of the sample in a volatile solvent (e.g.,

dichloromethane), applying the solution to a salt plate (KBr or NaCl), and allowing the

solvent to evaporate.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR)

spectrometer. A background spectrum of the empty ATR crystal or salt plate is first collected.

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final

spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b189841?utm_src=pdf-body
https://www.benchchem.com/product/b189841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile

compounds.

Ionization: Electron ionization (EI) is commonly used for small organic molecules. The

sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z ratio. For HRMS, an electrospray

ionization (ESI) source coupled with a high-resolution mass analyzer is often used to

determine the exact mass.

Logical Relationships
The following diagram illustrates the relationship between the compound and its spectroscopic

analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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